Ethyl 2,4-dichloro-6-fluorobenzoate
Description
Ethyl 2,4-dichloro-6-fluorobenzoate (C₉H₆Cl₂FO₂) is a halogenated aromatic ester featuring a benzoate backbone substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 6, and an ethyl ester group. This compound is of significant interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its structure allows for diverse reactivity due to the electron-withdrawing effects of halogens, which influence both electrophilic substitution and nucleophilic displacement reactions.
Crystallographic studies, often conducted using software like SHELX , have elucidated its molecular geometry, including bond lengths and angles critical for understanding its interactions in solid-state packing and reactivity. For instance, SHELXL refinement tools enable precise determination of halogen positioning, which impacts steric and electronic properties .
Properties
IUPAC Name |
ethyl 2,4-dichloro-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKRRUQYPXJMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dichloro-6-fluorobenzoate typically involves the esterification of 2,4-dichloro-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dichloro-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4-dichloro-6-fluorobenzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Hydrolysis: 2,4-dichloro-6-fluorobenzoic acid.
Reduction: Corresponding alcohol derivatives.
Scientific Research Applications
Ethyl 2,4-dichloro-6-fluorobenzoate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dichloro-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Structural and Substitutional Differences
Ethyl 2,4-dichloro-6-fluorobenzoate belongs to a family of halogenated benzoate esters. Key analogs include:
Key Observations :
- Bromine’s larger atomic radius may also reduce crystal density due to weaker van der Waals interactions .
- Ester Group : Methyl analogs exhibit lower molecular weights and higher volatility than ethyl derivatives.
- Positional Isomerism : Swapping fluorine and chlorine positions (e.g., 6-Cl vs. 6-F) modifies electronic effects, with fluorine’s strong electron-withdrawing nature increasing the acidity of adjacent protons.
Physicochemical Properties
Analysis :
- Melting Points : Brominated analogs exhibit higher melting points due to increased molecular mass and stronger halogen-halogen interactions.
- Solubility : Ethyl esters generally show better solubility in organic solvents than methyl esters due to longer alkyl chains. Bromine’s bulkiness reduces solubility compared to chlorine.
- Lipophilicity : Higher LogP values for brominated compounds suggest enhanced membrane permeability, making them favorable in drug design .
Biological Activity
Ethyl 2,4-dichloro-6-fluorobenzoate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with two chlorine atoms and one fluorine atom, along with an ethyl ester group. This substitution pattern contributes to its distinctive chemical properties, enhancing its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈Cl₂F O₂ |
| Molecular Weight | 227.07 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances the compound's binding affinity to these biological targets, potentially acting as an inhibitor or modulator:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site.
- Receptor Modulation : It can interact with receptor binding sites, influencing receptor function.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Enzyme Interaction Studies : The compound has been studied for its effects on metabolic pathways involving specific enzymes.
Case Studies
-
Antimicrobial Activity Study
- Objective : To evaluate the antimicrobial efficacy of this compound against common pathogens.
- Methodology : Disk diffusion method was employed against bacterial strains such as E. coli and S. aureus.
- Results : The compound demonstrated significant inhibition zones, indicating strong antimicrobial activity.
-
Anticancer Activity Study
- Objective : To assess the cytotoxic effects on human cancer cell lines (e.g., MCF-7).
- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Results : this compound exhibited dose-dependent cytotoxicity, suggesting potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Substituents | Biological Activity |
|---|---|---|
| Ethyl 2,4-Dichlorobenzoate | Cl, Cl | Moderate antimicrobial activity |
| Ethyl 2-Fluorobenzoate | F | Low cytotoxicity |
| Ethyl 2,4-Dichloro-5-fluorobenzoate | Cl, Cl, F | Notable enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
